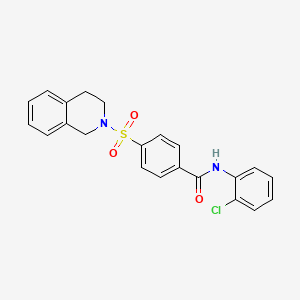

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chlorophenyl group and a 1,2,3,4-tetrahydroisoquinoline sulfonyl moiety. The 2-chlorophenyl substituent may influence lipophilicity and steric interactions, while the tetrahydroisoquinoline scaffold could contribute to conformational rigidity .

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBVJNSVNFACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H15ClN2O2S

- Molecular Weight : 322.81 g/mol

- IUPAC Name : N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- CAS Number : Not available

The compound belongs to the class of tetrahydroisoquinolines and exhibits a sulfonamide functional group which is significant for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets including enzymes and receptors involved in cell signaling pathways. Specifically, sulfonamides can inhibit certain enzymes that are crucial in metabolic pathways.

Key Mechanisms:

- Inhibition of Kinases : Some studies have shown that derivatives of benzamide can inhibit kinases such as RET kinase, which plays a role in cancer cell proliferation .

- CYP450 Interactions : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Related compounds have demonstrated moderate to high potency against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.

Case Studies

- Study on RET Kinase Inhibition : A derivative containing a similar structure was found to significantly inhibit RET kinase activity in vitro. This inhibition correlated with reduced cell proliferation in cancer models .

- HIV Inhibition : Similar compounds have been investigated for their ability to inhibit HIV replication by targeting viral proteins involved in immune evasion .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. It is predicted to have good intestinal absorption and the ability to cross the blood-brain barrier .

Toxicological Profile

Preliminary toxicological assessments indicate low acute toxicity in animal models. However, further investigations are required to establish a comprehensive safety profile.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 322.81 g/mol |

| Chemical Formula | C15H15ClN2O2S |

| Solubility | Not specified |

| Absorption | High |

| Blood-Brain Barrier | Yes |

| CYP450 Interaction | Moderate |

| Anticancer Activity | Moderate to High |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Formula : C15H15ClN2O2S

- Molecular Weight : 322.81 Da

The structure includes a tetrahydroisoquinoline moiety, which is known for its role in various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases .

Neuropharmacology

N-(2-chlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been investigated for its potential effects on cognitive functions. Compounds derived from tetrahydroisoquinoline structures are known to exhibit neuroprotective properties. Research indicates that these compounds can modulate phosphodiesterase activity, particularly phosphodiesterase 4D (PDE4D), which is implicated in memory and learning processes .

Antiviral Activity

The compound's structural features suggest potential antiviral applications. Inhibitors targeting HIV-1 Nef have shown promise in preclinical studies. The tetrahydroisoquinoline derivatives can interfere with viral replication mechanisms, making them candidates for further development as antiretroviral agents .

Cancer Research

Research has indicated that tetrahydroisoquinolines can influence cancer cell proliferation and apoptosis. The sulfonamide group in this compound may enhance its interaction with specific molecular targets involved in tumor growth regulation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the isoquinoline ring. Recent studies have focused on optimizing these synthesis pathways to improve yield and purity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on sulfonyl-containing derivatives synthesized via Friedel-Crafts reactions and subsequent functionalization. Below is a detailed comparison:

Core Structural Differences

Key Observations:

- Sulfonyl Group: All compounds feature a sulfonyl group, but its attachment differs: the target compound links to tetrahydroisoquinoline, whereas analogs in connect to phenyl rings .

- Halogen Substituents : The target’s 2-chlorophenyl group contrasts with the 2,4-difluorophenyl groups in compounds. Chlorine (electron-withdrawing, larger atomic radius) may confer distinct steric and electronic effects compared to fluorine .

- Functional Groups : The target’s amide group contrasts with the thioamide (C=S) and triazole-thione (C=S) groups in analogs. This difference impacts hydrogen-bonding capacity and reactivity .

Key Observations:

- The target compound’s synthesis likely diverges from analogs due to its tetrahydroisoquinoline scaffold, which may require specialized sulfonylation or coupling steps.

Spectroscopic Characterization

Key Observations:

- The target’s amide group would exhibit distinct IR bands (e.g., N-H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) compared to thioamides or triazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.